
(1-Prop-2-enoylpiperidin-2-yl)methyl N,N-diethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Prop-2-enoylpiperidin-2-yl)methyl N,N-diethylcarbamate, also known as CA-074, is a potent and selective inhibitor of cathepsin B, a lysosomal cysteine protease. This compound has gained significant attention in the scientific community due to its potential use in cancer therapy and other pathological conditions.
Mécanisme D'action
(1-Prop-2-enoylpiperidin-2-yl)methyl N,N-diethylcarbamate works by binding to the active site of cathepsin B, preventing its proteolytic activity. Cathepsin B is involved in several cellular processes, including protein degradation, antigen processing, and apoptosis. Inhibition of cathepsin B with (1-Prop-2-enoylpiperidin-2-yl)methyl N,N-diethylcarbamate can disrupt these processes, leading to cell death.
Biochemical and Physiological Effects:
(1-Prop-2-enoylpiperidin-2-yl)methyl N,N-diethylcarbamate has been shown to have minimal toxicity in vitro and in vivo. In animal models, (1-Prop-2-enoylpiperidin-2-yl)methyl N,N-diethylcarbamate has been well-tolerated and does not cause significant adverse effects. However, further studies are needed to determine the long-term effects of (1-Prop-2-enoylpiperidin-2-yl)methyl N,N-diethylcarbamate on normal cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (1-Prop-2-enoylpiperidin-2-yl)methyl N,N-diethylcarbamate is its selectivity for cathepsin B. This allows for targeted inhibition of cathepsin B without affecting other lysosomal proteases. However, the synthesis of (1-Prop-2-enoylpiperidin-2-yl)methyl N,N-diethylcarbamate is complex, and the yield is relatively low. This can limit its use in large-scale experiments.
Orientations Futures
There are several potential future directions for the use of (1-Prop-2-enoylpiperidin-2-yl)methyl N,N-diethylcarbamate in cancer therapy. One area of research is the development of (1-Prop-2-enoylpiperidin-2-yl)methyl N,N-diethylcarbamate analogs with improved potency and selectivity. Another area of research is the use of (1-Prop-2-enoylpiperidin-2-yl)methyl N,N-diethylcarbamate in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the use of (1-Prop-2-enoylpiperidin-2-yl)methyl N,N-diethylcarbamate in other pathological conditions, such as Alzheimer's disease and osteoporosis, is an area of active research.
Méthodes De Synthèse
The synthesis of (1-Prop-2-enoylpiperidin-2-yl)methyl N,N-diethylcarbamate involves several steps, including the reaction of piperidine with acryloyl chloride, followed by the reaction with N,N-diethylcarbamoyl chloride. The final product is obtained by the reaction of the intermediate with methyl chloroformate. The yield of the synthesis is reported to be around 60%.
Applications De Recherche Scientifique
(1-Prop-2-enoylpiperidin-2-yl)methyl N,N-diethylcarbamate has been extensively studied for its potential use in cancer therapy. Studies have shown that cathepsin B is overexpressed in various types of cancer, including breast, lung, and prostate cancer. Inhibition of cathepsin B with (1-Prop-2-enoylpiperidin-2-yl)methyl N,N-diethylcarbamate has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models.
Propriétés
IUPAC Name |
(1-prop-2-enoylpiperidin-2-yl)methyl N,N-diethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-4-13(17)16-10-8-7-9-12(16)11-19-14(18)15(5-2)6-3/h4,12H,1,5-11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCXCEQYDSQRSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OCC1CCCCN1C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Prop-2-enoylpiperidin-2-yl)methyl N,N-diethylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2625603.png)
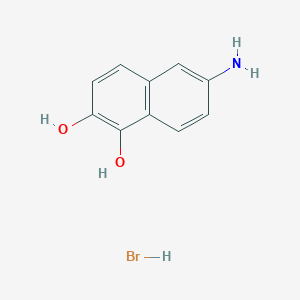

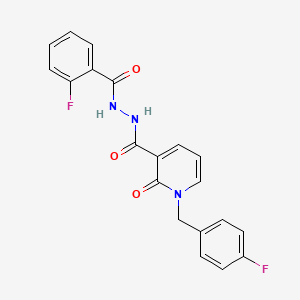
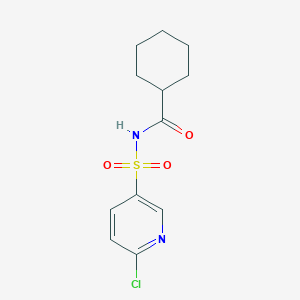
![(5-bromopyridin-3-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2625609.png)
![3-{[2,4'-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2625611.png)
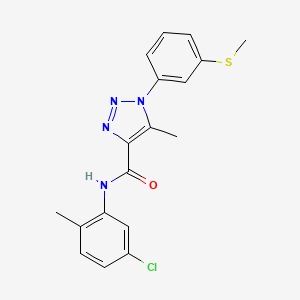
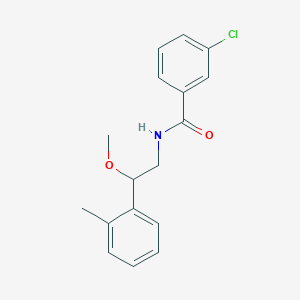

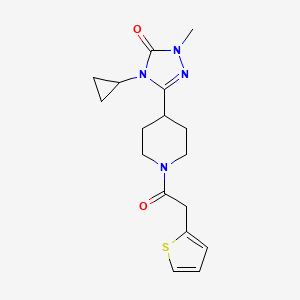
![[4-Chloro-2-(difluoromethyl)phenyl]methanol](/img/structure/B2625623.png)
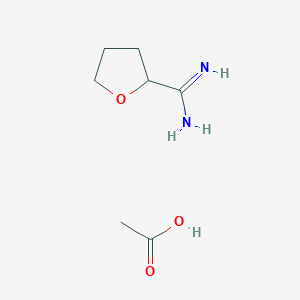
![2,5-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2625626.png)